Vicadrostat
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Overview
Description
Preparation Methods
The synthesis of Vicadrostat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Chemical Reactions Analysis
Vicadrostat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vicadrostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chronic Kidney Disease: This compound is being investigated for its potential to slow the progression of chronic kidney disease when used in combination with other treatments
Cardiovascular Diseases: The compound is also being studied for its potential to improve cardiovascular outcomes in patients with chronic kidney disease
Endocrinology and Metabolic Diseases: This compound’s inhibition of aldosterone synthase makes it a valuable compound for research in endocrinology and metabolic diseases.
Mechanism of Action
Vicadrostat exerts its effects by inhibiting aldosterone synthase, an enzyme involved in the production of aldosterone. Aldosterone is a hormone that regulates sodium and potassium levels in the body. By inhibiting this enzyme, this compound reduces the production of aldosterone, which can help manage conditions like chronic kidney disease and cardiovascular diseases . The molecular targets and pathways involved include the cytochrome P450 11B2 enzyme, which is responsible for aldosterone synthesis .
Comparison with Similar Compounds
Vicadrostat is unique in its specific inhibition of aldosterone synthase. Similar compounds include other aldosterone synthase inhibitors, such as:
Fadrozole: Another aldosterone synthase inhibitor used in research.
Leflunomide: A compound with similar inhibitory effects on aldosterone synthase.
This compound stands out due to its promising results in clinical trials and its potential for combination therapy with other treatments like empagliflozin .
Properties
CAS No. |
1868065-21-7 |
---|---|
Molecular Formula |
C15H12ClN3O3 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile |
InChI |
InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1 |
InChI Key |
MCVIVPZYYMNCAW-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |
Canonical SMILES |
CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |
Origin of Product |
United States |
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